molecular formula C11H8O3 B3048621 8-Hydroxy-1-naphthoic acid CAS No. 1769-88-6

8-Hydroxy-1-naphthoic acid

Cat. No.: B3048621
CAS No.: 1769-88-6
M. Wt: 188.18 g/mol
InChI Key: SHOOSJLGRQTMFC-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) Carboxylic Acid Chemistry

Naphthalene carboxylic acids are a broad class of organic compounds derived from naphthalene by the substitution of one or more hydrogen atoms with a carboxyl group. These compounds and their derivatives, particularly hydroxynaphthoic acids, are important intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. fu-berlin.de While isomers like 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid are also studied for their chemical properties and biological activities, 8-hydroxy-1-naphthoic acid stands apart. researchgate.netscispace.com

The defining characteristic of this compound is the peri-positioning of its functional groups. Unlike ortho (1,2), meta (1,3), or para (1,4) substitutions, the 1,8-substitution on the naphthalene ring places the hydroxyl and carboxyl groups in close spatial proximity across the bay region of the fused rings. This proximity is geometrically enforced and is the primary determinant of the compound's unique chemical behavior, distinguishing it from its other isomers where the functional groups are more distant. This specific substitution pattern makes it a key subject in the study of proximity effects in chemistry. acs.org

PropertyValue/Description
IUPAC Name 8-Hydroxynaphthalene-1-carboxylic acid
CAS Number 1769-88-6
Molecular Formula C₁₁H₈O₃
Molecular Weight 188.18 g/mol
Class Naphthalene Carboxylic Acid, Hydroxynaphthoic Acid

Unique Structural Features and Their Research Implications

The peri-disubstitution is not merely a structural curiosity; it has profound consequences for the molecule's conformation, stability, and chemical reactivity. These features are primarily governed by the direct interaction between the hydroxyl and carboxyl groups.

Significance of Peri-Interaction between Hydroxyl and Carboxyl Groups

The term peri-interaction refers to the through-space interaction between substituents located at the 1 and 8 positions of a naphthalene ring. Due to the rigid geometry of the naphthalene system, these substituents are forced into a closer proximity than they would be in a comparable ortho-substituted benzene (B151609) derivative. acs.org This enforced closeness leads to significant steric and electronic consequences.

Role of Intramolecular Hydrogen Bonding in Molecular Conformation and Reactivity

The most direct consequence of the peri-interaction in this compound is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the carboxyl group. This interaction creates a stable, pseudo-seven-membered ring structure. rsc.orgrsc.org

This intramolecular hydrogen bond has several key research implications:

Molecular Conformation: The hydrogen bond locks the functional groups into a relatively planar and rigid conformation. Theoretical studies on the analogous 8-hydroxy-1-naphthaldehyde (B1626252) show that the conformation stabilized by the intramolecular hydrogen bond is significantly more stable (by approximately 6.47 kcal/mol) than conformations where such a bond is absent. researchgate.net This conformational rigidity affects how the molecule interacts with its environment and with other reactants.

Spectroscopic Properties: The presence of the strong intramolecular hydrogen bond significantly influences the compound's spectroscopic signatures. In particular, the ultraviolet and visible spectra are strongly affected by the hydrogen bond, an effect that is sensitive to the solvent environment. rsc.org The vibrational frequencies (e.g., O-H stretch in infrared spectroscopy) are also shifted to lower wavenumbers, a classic indicator of strong hydrogen bonding.

Reactivity: The intramolecular hydrogen bond modulates the acidity and nucleophilicity of the functional groups. The hydrogen bond can decrease the acidity of the carboxylic acid proton and the hydroxyl proton compared to isomers where this interaction is not present. This has been observed in studies of various hydroxynaphthoic acids, where the intramolecular bond strength is influenced by factors such as dimerization or interaction with solvent molecules. fu-berlin.de Furthermore, the hydrogen bond can influence the course of chemical reactions. For example, the lactone of this compound is a common starting material that, upon reaction with nucleophiles, yields various 8-hydroxy-1-naphthoyl compounds where the intramolecular hydrogen bond is a defining feature. rsc.org This interaction can also direct the outcome of reactions in strong acids and influence fragmentation in mass spectrometry through peri-ring closures. rsc.org

Research Findings on Hydrogen Bonding in Naphthalene Derivatives

Compound SystemObservationResearch Implication
8-Hydroxy-1-naphthaldehyde The cis-cis conformer is 6.47 kcal/mol more stable due to intramolecular hydrogen bonding. researchgate.netQuantifies the significant stabilizing effect of the peri hydrogen bond on molecular conformation.
8-Hydroxy-1-naphthoyl compounds The intramolecular hydrogen bond strongly affects UV-visible spectra in non-basic solvents. rsc.orgDemonstrates the utility of spectroscopy in studying the electronic environment created by the hydrogen bond.
Salicylic and Hydroxynaphthoic acids The strength of the intramolecular hydrogen bond is enhanced when moving from a cyclic dimer to a monomer. fu-berlin.deShows that the intramolecular interaction is sensitive to and can be modulated by intermolecular forces.
8-Substituted 1-Naphthoic Acids Mass spectral fragmentation is driven by peri-interactions, leading to cyclization. acs.orgProvides evidence that the peri interaction, including hydrogen bonding, dictates reactivity under specific conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOOSJLGRQTMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344621
Record name 8-Hydroxy-1-naphthoic acid
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Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1769-88-6
Record name 8-Hydroxy-1-naphthoic acid
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Record name 8-hydroxynaphthalene-1-carboxylic acid
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Advanced Synthetic Methodologies and Chemical Transformations of 8 Hydroxy 1 Naphthoic Acid

Preparative Routes to 8-Hydroxy-1-naphthoic Acid

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the oxidation of a corresponding aldehyde or the direct carboxylation of a naphthol derivative.

A direct and efficient method for preparing this compound is the oxidation of its aldehyde analogue, 8-Hydroxy-1-naphthaldehyde (B1626252). The aldehyde group at the C1 position is susceptible to oxidation to a carboxylic acid using various oxidizing agents. One common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄). The reaction converts the aldehyde functionality into a carboxylate, which upon acidic workup yields the desired carboxylic acid. The peri-arrangement of the hydroxyl and aldehyde groups in the starting material creates a stable intramolecular hydrogen bond, which can influence the compound's reactivity.

Table 1: Oxidative Synthesis of this compound

Precursor Reagent Product Reference

The Kolbe-Schmitt reaction is a well-established industrial process for the synthesis of aromatic hydroxy acids. wikipedia.orgrsc.org This carboxylation reaction involves the nucleophilic addition of a phenoxide or naphtholate to carbon dioxide, typically under high pressure and elevated temperature. wikipedia.orgbyjus.com In the synthesis of hydroxy-naphthoic acids, the corresponding naphthol is first treated with a strong base, such as potassium hydroxide (B78521), to form the more nucleophilic potassium naphtholate. byjus.comgoogle.com

The process for preparing hydroxy naphthoic acids via the Kolbe-Schmitt synthesis involves reacting the potassium salt of a naphthol with carbon dioxide under substantially anhydrous conditions. google.com The use of an inert, high-boiling diluent can facilitate the reaction and improve yields. google.com The regiochemistry of the carboxylation can be sensitive to reaction conditions such as temperature. wikipedia.org Following the carboxylation step, the resulting salt is acidified to furnish the final hydroxy naphthoic acid product. google.com While the reaction is widely used, achieving high yields of a specific isomer requires careful control over the reaction parameters. google.com

Table 2: General Conditions for Kolbe-Schmitt Carboxylation

Substrate Base Reagent Conditions Product Type Reference
Naphthol Potassium Hydroxide (KOH) Carbon Dioxide (CO₂) 50-150 °C, Superatmospheric Pressure, Anhydrous Hydroxy naphthoic acid google.com

Derivatization Strategies and Functional Group Interconversions

The presence of both a carboxylic acid and a hydroxyl group allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives.

The carboxylic acid functionality of this compound readily undergoes esterification and amidation. cymitquimica.comcymitquimica.com

Esterification: The compound can be converted to its corresponding esters by reacting with an alcohol under appropriate conditions. For instance, Methyl 8-hydroxy-1-naphthoate is synthesized by reacting this compound with methanol (B129727) under alkaline conditions, often catalyzed by a base like sodium hydroxide or potassium hydroxide. chembk.com These ester derivatives are useful intermediates in further synthetic applications. chembk.com

Amidation: The carboxylic acid can also be converted to amides. This transformation is a fundamental reaction in organic chemistry, often proceeding through an activated carboxylic acid intermediate. evitachem.comresearchgate.net The steric hindrance resulting from the peri-substituents at the C1 and C8 positions can influence the conditions required for these transformations. acs.org

Table 3: Example Derivatization Reactions

Reaction Type Reagent Product Reference
Esterification Methanol (under alkaline conditions) Methyl 8-hydroxy-1-naphthoate chembk.com

In multi-step syntheses, it is often necessary to selectively protect the reactive hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. libretexts.org

A common strategy for protecting hydroxyl groups is the formation of silyl (B83357) ethers. For example, the hydroxyl group of an 8-hydroxy-naphthalene derivative can be protected by reacting it with tert-butyldimethylsilyl chloride (TBSCl). This protecting group is stable under a variety of reaction conditions but can be readily removed (deprotected) under mild acidic conditions to regenerate the hydroxyl group, allowing for subsequent functionalization. Other strategies include the formation of ethers or esters to mask the hydroxyl group's reactivity. libretexts.org The choice of protecting group depends on its stability towards the reagents used in subsequent steps and the ease of its removal. libretexts.org

Table 4: Hydroxyl Group Protection Strategies

Protecting Group Type Reagent Example Protection Product Deprotection Condition Reference
Silyl Ether tert-Butyldimethylsilyl chloride (TBSCl) TBS Ether Acidic conditions

The close proximity of the hydroxyl and carboxylic acid groups in this compound allows for intramolecular cyclization to form a fused lactone (a cyclic ester). rsc.org This transformation is a key reaction that highlights the unique reactivity imparted by the 1,8-substitution pattern.

This resulting naphtho[1,8-bc]furan-2-one ring system is susceptible to attack by nucleophiles. rsc.org The reaction proceeds via nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon of the lactone. researchgate.net This leads to the cleavage of the ester bond and the opening of the lactone ring, generating a variety of 8-hydroxy-1-naphthoyl compounds. rsc.org This ring-opening reaction provides a versatile method for introducing a range of functional groups at the C1 position while retaining the C8 hydroxyl group, which is often stabilized by an intramolecular hydrogen bond in the resulting product. rsc.org A wide array of nucleophiles, including amines and Grignard reagents, can be used to open the lactone ring. rsc.orglibretexts.org

Table 5: Lactone Ring-Opening with Nucleophiles

Starting Material Reaction Type Nucleophile (Example) Product Type Reference

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade sequences are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. These strategies are particularly valuable for generating libraries of compounds for various applications. The development of such reactions involving this compound and its derivatives has led to efficient syntheses of diverse polycyclic frameworks. nih.govfrontiersin.orgacs.org

The key BBr₃-promoted step involves an intramolecular Friedel-Crafts acylation, which is a classic method for forming cyclic ketones. sigmaaldrich.cn In the case of methoxy-substituted 8-aryl-1-naphthoic acid derivatives, a competition between demethylation and Friedel-Crafts acylation was investigated through deuterium-labeling experiments and DFT calculations. rsc.orgx-mol.com

Another powerful cascade strategy for accessing benzanthrone (B145504) derivatives involves a palladium-catalyzed C8-arylation followed by an intramolecular Friedel-Crafts acylation of α-naphthoic acids. researchgate.net This step-economical protocol tolerates various substrates and relies on the synergistic action of a strong acid with the palladium catalyst to form two new bonds in a single pot. researchgate.net

The following table summarizes the yields of various 3-methoxy-benzanthrones synthesized using the BBr₃-promoted annulation of the corresponding 8-aryl-1-naphthoic acid derivatives.

EntryAryl SubstituentProductOverall Yield (%)
14-methoxyphenyl3,9-dimethoxy-7H-benzo[de]anthracen-7-one74
23-methoxyphenyl3,8-dimethoxy-7H-benzo[de]anthracen-7-one65
32-methoxyphenyl3-methoxy-7H-benzo[de]anthracen-7-one17
44-fluorophenyl9-fluoro-3-methoxy-7H-benzo[de]anthracen-7-one58
54-chlorophenyl9-chloro-3-methoxy-7H-benzo[de]anthracen-7-one62
64-(trifluoromethyl)phenyl3-methoxy-9-(trifluoromethyl)-7H-benzo[de]anthracen-7-one45
7naphthalen-2-yl3-methoxy-7H-dibenzo[a,de]anthracen-7-one55

Metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. nih.govfrontiersin.orgsnnu.edu.cnrsc.org When coupled with alkyne annulation, it provides a powerful and atom-economical route to polycyclic aromatic hydrocarbons and heterocycles. nih.govfrontiersin.orgsnnu.edu.cn While specific examples starting directly from this compound are not extensively documented, related transformations of 1-naphthoic acid and other aromatic carboxylic acids highlight the potential of these methodologies.

Rhodium catalysis has been effectively used for the oxidative coupling of aromatic substrates with alkynes. scispace.comnih.govrsc.org For instance, 1-naphthoic acid can react with alkynes in the presence of a rhodium catalyst to produce isocoumarins. scispace.com This reaction proceeds through a weak chelation-assisted C-H activation at the ortho position to the carboxyl group. rsc.org The carboxyl group acts as a directing group, facilitating the regioselective C-H bond cleavage. scispace.comrsc.org Rhodium(III)-catalyzed triple C-H bond activation of aryl enaminones with internal alkynes has also been reported to produce naphtho[1,8-bc]pyrans. dicp.ac.cn

Palladium catalysis is also widely employed in C-H activation and annulation reactions. snnu.edu.cnnih.govresearchgate.netbeilstein-journals.org Palladium-catalyzed annulation of 1-halo-8-arylnaphthalenes with alkynes has been developed to synthesize heptagon-embedded aromatic systems. nih.gov Furthermore, ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids with two alkyne molecules has been shown to produce multisubstituted 1-naphthoic acids via C-H activation, using atmospheric oxygen as the oxidant. researchgate.net These examples showcase the potential for developing similar C-H activation and alkyne annulation strategies starting from this compound derivatives to access a diverse range of complex polycyclic structures.

Catalytic Systems in the Synthesis of this compound Derivatives

The development of efficient catalytic systems is crucial for the selective and high-yielding synthesis of derivatives of this compound. Phosphorus and silicon compounds have been identified as effective catalysts in certain transformations, particularly in acylation reactions.

Phosphorus(III) and silicon(IV) compounds have been demonstrated to be effective catalysts for the acylation of anilines with hydroxynaphthoic acids, including isomers of this compound, to produce the corresponding anilides in nearly quantitative yields under mild conditions. scispace.com This catalytic approach is significantly more efficient than the conventional use of these compounds as condensing agents, requiring only 2 mol% of the catalyst.

A variety of P(III) compounds have shown catalytic activity, including phosphorus trichloride (B1173362), phosphorus tribromide, and phosphorous acid. The catalytic activity of these P(III) compounds is attributed to the in situ formation of phosphorous acid, which is believed to be the true catalyst. In contrast, P(V) compounds show little to no catalytic activity.

Similarly, several Si(IV) compounds, such as tetrachlorosilane (B154696) and various organosilanes, also act as efficient catalysts for this transformation. The use of these P(III) and Si(IV) catalysts provides a versatile and universal method for the synthesis of hydroxynaphthoic acid anilides.

The table below lists some of the effective phosphorus and silicon catalysts used in the acylation of hydroxynaphthoic acids.

Catalyst TypeExamples of Effective Catalysts
Phosphorus (III) Compounds Phosphorus trichloride (PCl₃) Phosphorus tribromide (PBr₃) Phosphorous acid (H₃PO₃)
Silicon (IV) Compounds Tetrachlorosilane (SiCl₄) Trichloro(methyl)silane (CH₃SiCl₃) Dichloro(dimethyl)silane ((CH₃)₂SiCl₂)

Mechanistic Investigations of 8 Hydroxy 1 Naphthoic Acid Reactivity

Elucidation of Oxidation Reaction Pathways

The oxidation of 8-Hydroxy-1-naphthoic acid and its derivatives involves complex mechanisms, often proceeding through radical intermediates. The specific pathway and products are highly dependent on the oxidizing agent and reaction conditions.

Research has shown that radical-mediated pathways are central to the oxidation of related naphthalene (B1677914) structures. For instance, the lactone of this compound, 2H-Naphtho[1,8-bc]furan-2-one, undergoes aerobic oxidation when exposed to air at ambient temperatures. This reaction proceeds via radical-mediated oxidation at the α-position of the furan (B31954) ring, which is followed by the cleavage of the lactone ring to yield 8-Hydroxy-1-naphthaldehyde (B1626252). This aldehyde can be further oxidized to this compound through similar radical-mediated processes. These transformations highlight the susceptibility of the naphthalene core, particularly when activated by the hydroxyl group, to oxidative degradation through radical intermediates.

While direct studies on this compound with specific radical species are limited, extensive research on other hydroxynaphthoic acid (HNA) isomers provides a strong model for its potential reactivity. The hydroxyl radical (•OH) is a highly reactive species that readily reacts with aromatic compounds. researchgate.netacs.org Studies on 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid have demonstrated that the reaction with •OH is extremely rapid. researchgate.net

Investigations using more specific oxidants, such as the sulfate (B86663) radical (SO₄•⁻) and the oxide radical (O•⁻), help to differentiate between reaction mechanisms. researchgate.net For other aromatic acids, the sulfate radical is known to react primarily via one-electron oxidation, generating radical cations. acs.org This allows researchers to isolate this pathway from others, such as hydrogen abstraction or radical addition, which are common for the hydroxyl radical. researchgate.netacs.org This comparative approach using different oxidant species is crucial for excluding minor reaction pathways and confirming the dominant mechanisms. researchgate.net

The primary mechanism for the reaction between hydroxyl radicals and aromatic compounds like hydroxynaphthoic acids is the electrophilic addition of the •OH to the aromatic ring, forming hydroxylated adduct radicals. researchgate.netacs.org For isomers like 3-hydroxy-2-naphthoic acid, these hydroxylated adduct radicals have been identified as the immediate intermediates in the oxidation process. researchgate.net Theoretical calculations combined with experimental data from pulse radiolysis have shown that the •OH radical can add to several positions on the naphthalene ring, with certain carbon positions being major contributors to the observed transient spectra. researchgate.net It is therefore highly probable that this compound reacts with hydroxyl radicals via a similar mechanism, leading to the formation of various isomeric hydroxylated this compound radicals.

Nucleophilic and Electrophilic Substitution Mechanisms

The reactivity of this compound in substitution reactions is governed by the electronic properties of the naphthalene ring, which is influenced by both the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

Electrophilic prenylation is a key biological and synthetic reaction involving the addition of a prenyl group (such as dimethylallyl) to a substrate. In the case of naphthoic acids, this occurs as an electrophilic substitution reaction where a prenyl carbocation attacks the electron-rich naphthalene ring. biorxiv.org

Research on the enzyme RcDT1, a 1,4-dihydroxy-2-naphthoic acid prenyltransferase, provides significant insight into the structural requirements for this reaction. biorxiv.org The enzyme primarily recognizes naphthoic acids that possess hydroxyl groups on the same ring as the carboxyl group. biorxiv.org The prenylation is accompanied by spontaneous oxidation and, in some cases, decarboxylation. biorxiv.org The study demonstrated that the position of the hydroxyl group and the presence of the unsubstituted second ring are critical for substrate recognition and reactivity.

Table 1: Substrate Specificity in Enzymatic Prenylation of Naphthoic and Benzoic Acid Derivatives biorxiv.org
Substrate CompoundKey Structural FeaturesObserved Reactivity
1,4-Dihydroxy-2-naphthoic acid (DHNA)Two hydroxyl groups on carboxyl-bearing ringPrenylation occurs, followed by oxidation and decarboxylation.
1-Hydroxy-2-naphthoic acidOne hydroxyl group on carboxyl-bearing ringPrenylation takes place.
3-Hydroxy-2-naphthoic acidOne hydroxyl group on carboxyl-bearing ringPrenylation occurs at the electron-rich C-4 position.
2-Hydroxy-1-naphthoic acidOne hydroxyl group on carboxyl-bearing ringNo prenylation detected.
Benzoic acid derivatives (e.g., PHBA)Lacks the second, unsubstituted aromatic ringCan be prenylated through promiscuous recognition, but less efficiently.
1,4-DihydroxynaphthaleneLacks the 2-carboxyl groupNo enzymatic product generated; acts as an inhibitor.

Unconventional Rearrangements and Aromaticity Perturbations

The 1,8-disubstituted naphthalene framework, to which this compound belongs, is known for its inherent steric strain. The proximity of the substituents at the C1 and C8 positions forces them out of the plane of the naphthalene ring, which can lead to unusual physical properties and unique chemical reactivity. nih.gov

An unprecedented rearrangement has been documented in a closely related compound, an 8-nitro-1-naphthoic acid derivative, which highlights the potential for aromaticity disruption. nih.gov In this case, the severe steric hindrance between the nitro and carboxylic acid groups facilitates a remarkable reaction sequence under mild conditions. The strain promotes the formation of a highly strained naphtho oxazinium intermediate. nih.gov The subsequent addition of water to this intermediate induces the fragmentation of a Csp²–Csp² bond within the aromatic ring, breaking the aromaticity of the naphthalene core and causing a rearrangement to produce a conjugated aldehyde. nih.gov

Table 2: Key Observations in the Rearrangement of a Strained 1,8-Disubstituted Naphthalene Derivative nih.gov
ObservationDescriptionSignificance
Driving ForceSevere steric strain between the nitro and carboxylate groups at the 1,8-positions.Demonstrates that inherent structural strain can initiate complex reactions under mild conditions.
Key IntermediateA strained naphtho oxazinium intermediate was proposed and characterized.This unstable species possesses unusual reactivity not typical for standard naphthalene systems.
Reaction TriggerAddition of water at low temperatures (0–20 °C).Highlights the mild conditions required for this profound structural change.
Core ReactionFragmentation of a Csp²–Csp² bond and disruption of the naphthalene aromaticity.Represents an unconventional reaction pathway for an aromatic system.
Final ProductA rearranged aromatic ring bearing an aldehyde and a phthaloxime functional group.Confirms that a deep-seated rearrangement and bond cleavage occurred.

While this specific rearrangement involves a nitro group, the underlying principle—that severe steric strain in 1,8-disubstituted naphthalenes can serve as a driving force for the perturbation and breaking of aromaticity—is applicable to other derivatives, including this compound. nih.gov

Influence of Molecular Structure on Reaction Pathways

A defining feature of this compound is the strong intramolecular hydrogen bond between the hydrogen of the peri-hydroxyl group and the carbonyl oxygen of the carboxylic acid. rsc.orgrsc.org This internal hydrogen bond significantly influences the molecule's properties and reactivity.

This hydrogen bonding is responsible for:

Stabilization of Conformation: The hydrogen bond locks the molecule into a specific planar conformation, holding the hydroxyl and carbonyl functions in close proximity. rsc.org

Altered Acidity and Basicity: The hydrogen bond can affect the pKa values of both the carboxylic acid and the hydroxyl group. For example, in the well-known "proton sponge" molecule, 1,8-bis(dimethylamino)naphthalene, protonation relieves steric strain and is facilitated by an intramolecular hydrogen bond, making it an unusually strong base. nih.gov A similar, though less dramatic, electronic interplay occurs in this compound.

Control of Reaction Pathways: The presence of the hydrogen bond can direct the course of a reaction. For instance, in the coupling of 2-naphthoic acid with a glycosyl bromide, computational studies suggest that a hydrogen bond between the carboxylic acid's -OH and an oxygen on the sugar moiety increases the nucleophilicity of the carbonyl oxygen, playing a critical role in the selectivity of the reaction. rsc.org A similar intramolecular interaction in this compound is expected to modulate the reactivity of the carboxyl group.

Theoretical studies on the related 8-hydroxy-1-naphthaldehyde have shown that the intramolecular hydrogen bond becomes stronger in polar solvents and in the excited state, which can influence photochemical and photophysical properties. researchgate.net

Stereoelectronic effects refer to the influence of a molecule's spatial arrangement of orbitals on its reactivity. In peri-substituted naphthalenes, these effects are pronounced due to the fixed, close positioning of the substituents. grafiati.combham.ac.uk The orientation of the interacting orbitals of the hydroxyl and carboxylic acid groups in this compound is crucial to its chemical behavior.

The reactivity is not solely a function of steric bulk but also of the electronic nature (electron-donating or electron-withdrawing) of the substituents. bham.ac.uk The hydroxyl group is an electron-donating group, while the carboxylic acid is an electron-withdrawing group. Their interaction involves a complex interplay of:

Inductive Effects: Electronic effects transmitted through the sigma bonds.

Resonance Effects: Delocalization of electrons through the pi system of the naphthalene ring.

Through-Space Interactions: Direct orbital overlap between the peri-substituents.

These stereoelectronic factors can influence reaction rates and mechanisms. For example, in decarboxylation reactions, the electron density on the carbon atom to which the carboxyl group is attached is critical. oup.com The electron-donating hydroxyl group at the peri-position can modulate this electron density, thereby affecting the ease of decarboxylation. Catalytic decarboxylation studies on naphthoic acid have explored various mechanisms, including concerted, radical, and anionic pathways, all of which would be influenced by the stereoelectronic contribution of a peri-hydroxyl group. osti.gov The magnitude of these hyperconjugative effects can be extremely sensitive to small variations in structure and substitution. acs.org

Advanced Spectroscopic Analysis and Photophysical Investigations of 8 Hydroxy 1 Naphthoic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation and detailed analysis of 8-hydroxy-1-naphthoic acid. These methods provide precise information on the molecule's functional groups, connectivity, and exact mass.

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups. The defining feature in the infrared (IR) spectrum of this compound is the effect of the strong intramolecular hydrogen bond between the C8-hydroxyl group and the C1-carboxylic acid. This interaction causes a significant broadening and shift to lower wavenumbers for the stretching vibrations of both the hydroxyl (O-H) and carbonyl (C=O) groups compared to isomers where this bond is absent.

For aromatic carboxylic acids, the O-H stretch typically appears as a very broad envelope from 3500 to 2500 cm⁻¹. spectroscopyonline.com The carbonyl stretch for aromatic acids is generally observed between 1710 and 1680 cm⁻¹. spectroscopyonline.com However, due to the strong intramolecular hydrogen bonding in the 8,1-isomer, these peaks are expected to be further red-shifted. The spectrum also displays characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹, C-O stretching, and various aromatic C=C bending and skeletal vibrations.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Appearance for this compound
O-H Stretch (Carboxylic Acid)3500 - 2500Very broad envelope, shifted to lower frequency due to strong intramolecular H-bond
C-H Stretch (Aromatic)3100 - 3000Sharp peaks
C=O Stretch (Carbonyl)1710 - 1680Strong, sharp peak, shifted to lower frequency due to H-bond
C=C Stretch (Aromatic)1600 - 1450Multiple medium to strong bands
C-O Stretch1320 - 1210Strong band
O-H Wag (Out-of-plane bend)960 - 900Broad band

Note: Data are typical ranges for aromatic hydroxynaphthoic acids; specific values for the 8,1-isomer are influenced by its unique structure.

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from related compounds like 1-naphthoic acid. rsc.orgnih.gov

¹H NMR: The proton spectrum would show six distinct signals in the aromatic region (typically ~7.0-9.0 ppm). The most notable feature would be the proton of the C8-hydroxyl group, which, due to the strong intramolecular hydrogen bond, would appear as a highly deshielded (downfield) singlet, potentially above 10 ppm. The carboxylic acid proton would also be a downfield singlet, often very broad.

¹³C NMR: The carbon spectrum would display 11 unique signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170 ppm). The carbon atoms directly attached to the oxygen substituents (C1 and C8) would also be significantly deshielded. The remaining eight signals would correspond to the other carbons of the naphthalene (B1677914) ring system.

Atom¹H Chemical Shift (ppm) - Predicted¹³C Chemical Shift (ppm) - Predicted
Carboxylic Acid (-COOH)>12 (singlet, broad)~170
Hydroxyl (-OH)>10 (singlet)-
C1-~125-130
C2-C7 (Aromatic)7.0 - 9.0 (multiplets)~115-135
C8-~150-155
C9 (bridgehead)-~130-135
C10 (bridgehead)-~125-130

Note: These are predicted values. Actual chemical shifts depend on the solvent and experimental conditions.

Mass spectrometry is used to determine the exact molecular weight and to gain structural information through fragmentation analysis. The molecular formula of this compound is C₁₁H₈O₃, corresponding to a monoisotopic mass of 188.0473 g/mol .

In electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as the deprotonated molecule [M-H]⁻ in negative ion mode at an m/z of 187.04.

A key feature of the fragmentation of 8-substituted 1-naphthoic acids is the influence of the peri-interaction. A characteristic fragmentation pathway involves the loss of a water molecule (18 Da) through a cyclization reaction between the hydroxyl and carboxyl groups, forming a stable acylium ion. Other common fragmentations for carboxylic acids include the loss of the entire carboxyl group (COOH, 45 Da). libretexts.org

Ionm/z (Negative Mode)m/z (Positive Mode)Description
[M-H]⁻187.04-Deprotonated molecular ion (Base Peak)
[M+H]⁺-189.05Protonated molecular ion
[M-H-H₂O]⁻169.03-Loss of water via peri-ring closure
[M-H-COOH]⁻142.04-Loss of the carboxyl group

Electronic Absorption and Emission Spectroscopy Studies

The photophysical properties of this compound are governed by the electronic transitions within the naphthalene ring system, which are modulated by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

This compound is expected to exhibit strong absorption in the ultraviolet (UV) region, characteristic of the naphthalene chromophore. The intramolecular hydrogen bond significantly affects the UV-visible absorption spectrum.

The fluorescence properties are of particular interest. Structurally related hydroxy-naphthalene derivatives are known for their unique photophysical behaviors, including excited-state proton transfer (ESPT). nih.govacs.org Upon photoexcitation, the acidity of the phenolic proton increases dramatically, leading to a potential proton transfer to a nearby acceptor (like a polar solvent molecule or the adjacent carbonyl group). This process can result in dual fluorescence emission: one band from the locally excited (neutral) state at a shorter wavelength and a second, red-shifted band from the proton-transferred (anionic) species at a longer wavelength.

The absorption and emission spectra of this compound are highly sensitive to its local environment.

Solvent Polarity: The compound is expected to exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This is due to the stabilization of a more polar, internal charge transfer (ICT) excited state in polar solvents. The effect of the intramolecular hydrogen bond on the spectra is particularly pronounced in non-basic solvents.

pH: The fluorescence of the molecule is strongly dependent on pH due to the presence of two ionizable groups. nih.gov

Acidic pH: Both the carboxylic acid and hydroxyl groups are protonated (neutral form).

Near-Neutral pH: The more acidic carboxylic acid group deprotonates to form the carboxylate anion (monoanionic form).

Basic pH: The phenolic hydroxyl group also deprotonates (dianionic form). Each of these three species (neutral, monoanion, and dianion) possesses a different electronic structure and, therefore, distinct absorption and fluorescence spectra. This results in significant shifts in emission wavelength and intensity as a function of pH, making the molecule a potential fluorescent pH sensor. thermofisher.comresearchgate.net

Temperature: Temperature can influence the spectra by affecting the equilibrium between different conformers and the rates of non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to enhanced vibrational relaxation pathways that compete with fluorescence. Changes in temperature may also affect the efficiency of any ESPT processes.

Excited State Dynamics and Proton Transfer Phenomena

The photoexcitation of this compound initiates a series of complex photophysical and photochemical events, largely governed by the molecule's structural ability to undergo intramolecular proton transfer. This section delves into the dynamics of the excited state, with a particular focus on the mechanisms of proton transfer and the competing nonradiative decay pathways that dictate the molecule's luminescence properties.

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT)

Upon absorption of a photon, this compound can undergo an efficient excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of the acidic proton from the hydroxyl group (-OH) to the carbonyl oxygen of the carboxylic acid group (-COOH). The intramolecular hydrogen bond present in the ground state of the molecule provides a pre-existing pathway for this ultrafast reaction.

The ESIPT process in this compound results in the formation of a transient tautomer species in the excited state. This tautomer has a different electronic structure and, consequently, distinct photophysical properties compared to the original "normal" excited state. A key characteristic of ESIPT is the resulting dual fluorescence emission. The higher energy emission band is attributed to the locally excited state of the normal form, while the lower energy, significantly red-shifted emission band corresponds to the fluorescence from the relaxed excited-state tautomer. The large Stokes shift observed between the absorption and the tautomer emission is a hallmark of the ESIPT phenomenon.

Studies have shown that the efficiency and dynamics of ESIPT in this compound are sensitive to the surrounding environment, including solvent polarity and hydrogen-bonding capabilities. In nonpolar solvents, the intramolecular hydrogen bond is more pronounced, facilitating the proton transfer. In contrast, polar protic solvents can compete for hydrogen bonding with both the hydroxyl and carboxylic acid groups, potentially hindering the intramolecular proton transfer process and affecting the relative intensities of the dual emission bands.

The ESIPT process can be represented by the following simplified photocycle:

Ground State (N): The molecule exists in its normal form with an intramolecular hydrogen bond.

Excitation: Absorption of a photon promotes the molecule to the excited state of the normal form (N*).

ESIPT: An ultrafast proton transfer occurs from the -OH to the -COOH group, forming the excited tautomer (T*).

Emission/De-excitation: The excited tautomer can relax to its ground state (T) via fluorescence, leading to a red-shifted emission. Alternatively, the excited normal form can also fluoresce at a higher energy.

Ground State Reversion: The unstable ground-state tautomer (T) rapidly reverts to the more stable normal ground state (N).

Nonradiative Decay Pathways and Luminescence Quenching Studies

One of the primary nonradiative decay pathways is internal conversion, which is the transition between electronic states of the same multiplicity (e.g., S1 to S0). The efficiency of internal conversion can be influenced by the flexibility of the molecule and the presence of vibrational modes that can effectively dissipate energy. In the case of this compound, torsional motions of the carboxylic acid group relative to the naphthalene ring can serve as a significant channel for nonradiative decay.

Intersystem crossing, the transition between electronic states of different multiplicities (e.g., S1 to T1), is another important nonradiative pathway. Once in the triplet state, the molecule can undergo phosphorescence (which is typically weak at room temperature in fluid solutions) or return to the ground state via nonradiative decay.

Luminescence quenching studies provide further insight into the nonradiative decay processes. Quenching can occur through various mechanisms, including collisional quenching by other molecules in the solution. For instance, the presence of oxygen can quench the fluorescence of this compound, as oxygen in its ground state is a triplet species and can facilitate intersystem crossing. The efficiency of quenching by different species can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.

Time-Resolved Spectroscopic Methods

To directly observe the transient species and elucidate the dynamics of the ultrafast processes occurring after photoexcitation, time-resolved spectroscopic techniques with high temporal resolution are employed.

Picosecond Spectroscopy for Transient Species Analysis

Picosecond transient absorption spectroscopy is a powerful tool for studying the excited-state dynamics of this compound. In a typical pump-probe experiment, an ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the changes in absorption of the sample. By varying the delay time between the pump and probe pulses, the formation and decay of transient species can be monitored in real-time.

For this compound, picosecond transient absorption studies can directly track the ESIPT process. Following excitation of the normal form, a rapid decay of its excited-state absorption is observed, concurrent with the rise of a new absorption band at longer wavelengths. This new band is assigned to the excited-state tautomer formed via ESIPT. The timescale for this process is typically in the sub-picosecond to picosecond range, highlighting the ultrafast nature of the proton transfer.

The subsequent decay of the tautomer's transient absorption provides information about its lifetime and the pathways of its de-excitation, including fluorescence and nonradiative decay. The kinetics observed in these experiments can be influenced by the solvent environment, providing further evidence for the role of solvent interactions in the excited-state dynamics.

Transient Species Observed Rise Time (ps) Observed Decay Time (ps) Spectroscopic Signature
Excited Normal Form (N)< 11 - 10Decay of stimulated emission at higher energy
Excited Tautomer (T)1 - 10100 - 1000Rise of absorption at longer wavelengths

Note: The values in this table are representative and can vary depending on the solvent and experimental conditions.

Pulse Radiolysis for Radical Intermediate Characterization

Pulse radiolysis is a technique used to generate and study the properties of short-lived radical intermediates. In this method, a high-energy pulse of electrons is used to ionize the solvent, producing reactive species such as solvated electrons and radicals. These species can then react with the solute of interest, in this case, this compound, to form its radical anion or cation, or other adducts.

By studying the reactions of this compound with these primary radicals, its redox properties and the characteristics of its radical intermediates can be investigated. For example, the reaction with the hydrated electron (e⁻aq) would lead to the formation of the radical anion of this compound. The absorption spectrum of this radical anion can then be recorded using fast transient absorption detection.

Similarly, reaction with oxidizing radicals, such as the hydroxyl radical (•OH), can lead to the formation of radical adducts or the radical cation. The spectral and kinetic characterization of these radical intermediates is crucial for understanding the potential degradation pathways of the molecule under high-energy conditions and its behavior in redox-active environments.

Radical Intermediate Method of Generation Characteristic Absorption Maxima (nm)
Radical AnionReaction with e⁻aq~450, ~680
Hydroxyl Radical AdductReaction with •OH~420, ~550

Note: The absorption maxima are approximate and serve for illustrative purposes.

Computational Chemistry and Theoretical Modeling of 8 Hydroxy 1 Naphthoic Acid

Electronic Structure and Molecular Geometry Optimization

The foundation of understanding the chemical behavior of 8-Hydroxy-1-naphthoic acid lies in the detailed analysis of its electronic structure and optimized molecular geometry. Computational methods are instrumental in providing a three-dimensional picture of the molecule and the distribution of electrons within it.

Application of Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

Both Hartree-Fock (HF) and Density Functional Theory (DFT) are powerful quantum mechanical methods used to approximate the electronic structure of molecules. While HF is a foundational ab initio method, it does not account for electron correlation as comprehensively as DFT. DFT methods, particularly those employing hybrid functionals like B3LYP, have become a standard for obtaining a balance between computational cost and accuracy in predicting molecular properties.

For this compound, these methods are used to perform geometry optimization, a process that determines the lowest energy arrangement of the atoms in the molecule. This optimized geometry is crucial as it represents the most stable conformation of the molecule and serves as the basis for all further computational analyses. The choice of basis set, such as 6-31G(d,p) or larger, is also critical in achieving accurate results, as it defines the set of mathematical functions used to describe the atomic orbitals.

Interactive Table: Calculated Geometrical Parameters of this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G(d,p))
Bond LengthC1-C21.37 Å
Bond LengthC8-O(H)1.36 Å
Bond LengthC1-C(OOH)1.48 Å
Bond LengthC=O1.22 Å
Bond LengthO-H (hydroxyl)0.97 Å
Bond LengthO-H (carboxyl)0.98 Å
Bond AngleC2-C1-C9120.5°
Bond AngleC7-C8-O118.9°
Bond AngleO=C-O123.4°

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the oxygen atoms of the hydroxyl and carboxyl groups. The LUMO is likely distributed over the carboxylic acid group and the aromatic system, which can act as electron acceptors. Computational calculations can precisely determine the energies of these orbitals and the magnitude of the energy gap.

Interactive Table: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.85
HOMO-LUMO Gap (ΔE)4.40

Note: These values are illustrative and based on typical ranges observed for related aromatic compounds. The precise energies are dependent on the computational level of theory.

Calculation of Electrostatic Potential Surfaces and Charge Distributions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and, to a lesser extent, the hydroxyl hydrogen would exhibit a positive potential, making them susceptible to nucleophilic attack.

Prediction of Physicochemical Properties (e.g., Chemical Hardness, Electrophilicity, Dipole Moment)

Based on the calculated HOMO and LUMO energies, several important physicochemical properties that quantify the reactivity of this compound can be predicted.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger chemical hardness indicates greater stability.

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.

Interactive Table: Predicted Physicochemical Properties of this compound (Illustrative Data)

PropertyCalculated Value
Chemical Hardness (η)2.20 eV
Electrophilicity (ω)1.85 eV
Dipole Moment (μ)3.5 D

Note: These values are illustrative and derived from general principles and data for analogous compounds. Specific computational results would be necessary for precise quantification.

Mechanistic Studies through Computational Simulation

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions by allowing for the exploration of the potential energy surface and the identification of key intermediates and transition states.

Transition State Identification and Reaction Barrier Calculations

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or reaction barrier. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for understanding the kinetics of a reaction.

In the context of this compound, a potential reaction of interest for mechanistic study is the intramolecular cyclization to form a lactone, particularly under acidic conditions. Computational simulations could identify the transition state for this process, providing insights into the feasibility and pathway of this reaction. The calculations would involve mapping the potential energy surface as the distance between the hydroxyl oxygen and the carboxyl carbon changes, allowing for the determination of the energy barrier for the reaction.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is dominated by the strong intramolecular hydrogen bond between the hydroxyl group at the C8 position and the carboxyl group at the C1 position. This interaction significantly restricts the molecule's flexibility.

Conformational Analysis: Density Functional Theory (DFT) calculations are instrumental in determining the most stable conformations of molecules. For this compound, the key dihedral angles are those associated with the rotation of the hydroxyl proton and the carboxylic acid group. A closely related molecule, 8-hydroxy-1-naphthaldehyde (B1626252), has been studied using DFT at the 6-311++G(d,p) level. researchgate.net These studies revealed that the conformer featuring an intramolecular hydrogen bond (the cis-cis conformer) is significantly more stable than the conformer where the functional groups are oriented away from each other (the trans-trans form) by approximately 6.47 kcal/mol. researchgate.net A similar and profound stabilizing effect is expected for this compound, making the hydrogen-bonded conformer the overwhelmingly dominant species under normal conditions. This planar, hydrogen-bonded structure is the global minimum on the potential energy surface.

Rotational Barriers: The energy required to rotate the C-O(H) or C-C(OOH) bonds is known as the rotational barrier. Due to the strong intramolecular hydrogen bond, the barrier to rotation for both the hydroxyl and carboxyl groups is expected to be substantial. DFT calculations can map the potential energy surface by systematically changing the relevant dihedral angles and calculating the energy at each step. This allows for the identification of transition states for rotation. For related systems, DFT calculations have been successfully used to estimate rotational barriers, which are often in the range of 10-20 kcal/mol for hindered rotations in amides and other conjugated systems. nih.govrsc.org Breaking the intramolecular hydrogen bond in this compound would be the primary component of this barrier, leading to a high energy cost for conformations where this bond is absent.

Table 1: Calculated Rotational Energy Profile Data for a Generic Peri-Substituted Naphthalene System

Dihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Conformation
0.00Global Minimum (H-bonded)
60°5.8Intermediate
120°10.5Transition State
180°8.2Local Minimum (Non-H-bonded)

Note: This table is illustrative, based on typical values for hindered rotation involving hydrogen bond cleavage.

Rationalization of Competitive Reaction Pathways via DFT

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the mapping of a reaction's potential energy surface and the identification of the most favorable pathway.

For this compound, a key competitive reaction is the intramolecular cyclization to form a lactone. DFT can be used to rationalize the feasibility of this and other pathways. A typical study involves:

Reactant and Product Optimization: The geometries of the reactant (this compound) and the potential product (the corresponding lactone) are optimized to find their minimum energy structures.

Transition State Search: A search for the transition state structure connecting the reactant and product is performed. This is a first-order saddle point on the potential energy surface.

Studies on similar intramolecular reactions, such as the cyclization of 2'-hydroxychalcone to flavanone, have successfully used DFT (with functionals like M06-2X) to detail multi-step mechanisms involving protonation, cyclization, and tautomerization, and to identify the rate-determining step based on the calculated activation energies. researchgate.net For this compound, DFT could be used to compare the activation barrier for lactonization against other potential reactions, such as intermolecular esterification or decarboxylation, providing a rationale for the observed chemical reactivity under different conditions (e.g., acidic vs. basic catalysis).

Prediction of Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies of molecules, which correspond to the absorption of light in the UV-Visible range. mdpi.comresearchgate.net

The procedure involves first optimizing the ground-state geometry of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Then, a TD-DFT calculation is performed on this optimized geometry to compute the vertical excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO→LUMO). researchgate.netniscpr.res.in

For aromatic compounds like naphthoic acid derivatives, the key electronic transitions are typically π→π* in nature. The calculations can predict the maximum absorption wavelength (λmax). mdpi.com Similar calculations on 1-hydroxy-2-naphthoic acid have been performed to investigate its UV-Vis absorption spectrum. niscpr.res.inresearchgate.net The effect of solvent can be included in these calculations using models like the Polarizable Continuum Model (PCM), which often results in a shift of the calculated λmax, mimicking the solvatochromic effects observed experimentally. Calculations of the optimized geometry of the first excited state can similarly be used to predict emission (fluorescence) spectra.

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound (Hypothetical)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.873200.45HOMO → LUMO (95%)
S0 → S24.282900.21HOMO-1 → LUMO (88%)
S0 → S34.772600.62HOMO → LUMO+1 (75%)

Note: This table presents hypothetical data characteristic of a substituted naphthalene system, calculated using TD-DFT.

The prediction of NMR parameters is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. imist.mamodgraph.co.ukrsc.org

The process begins with an accurate geometry optimization of this compound using DFT (e.g., at the B3LYP/6-31G(d,p) level). Following this, a GIAO-DFT calculation is performed to compute the absolute magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then obtained by subtracting the calculated shielding of the nucleus of interest (σ) from the shielding of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ). imist.ma

This method can predict both ¹H and ¹³C chemical shifts. imist.ma The predicted values for this compound would reflect its unique electronic structure. For instance, the proton involved in the strong intramolecular hydrogen bond (the hydroxyl proton) would be predicted to have a significantly downfield chemical shift (>10 ppm). The aromatic protons and carbons would show shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxyl group.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Analysis

QSRR and QSPR analyses aim to build mathematical models that correlate a molecule's structure with its reactivity or physical properties. These models are typically developed for a series of related compounds. A hypothetical QSPR study involving this compound could be conducted on a dataset of various substituted hydroxynaphthoic acids to predict a property like acidity (pKa), solubility, or a specific biological activity.

The steps would include:

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the calculated descriptors with the experimental property of interest.

Model Validation: The predictive power of the resulting model is rigorously tested to ensure its reliability.

For this compound, such an analysis could reveal which structural features (e.g., the strength of the intramolecular hydrogen bond, specific electronic charges, or molecular shape) are most critical in determining a particular property.

Table 3: Examples of Molecular Descriptors for QSPR Analysis

Descriptor ClassExample DescriptorsProperty Represented
ElectronicDipole Moment, HOMO/LUMO energies, Partial Atomic ChargesElectron distribution, reactivity
StericMolecular Volume, Surface Area, OvalityMolecular size and shape
TopologicalWiener Index, Kier & Hall IndicesMolecular branching and connectivity
ThermodynamicHeat of Formation, Hydration EnergyStability, solubility

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

While DFT calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, typically in a box of explicit solvent molecules like water, can provide deep insights into its interactions.

Intramolecular Interactions: MD simulations can be used to study the stability and dynamics of the intramolecular hydrogen bond. By tracking the distance between the donor (hydroxyl oxygen) and acceptor (carbonyl oxygen) and the relevant angles over time, one can assess the strength and persistence of this bond at a given temperature. Advanced MD techniques can even be used to calculate the free energy profile for breaking the hydrogen bond. ub.edu

Intermolecular Interactions: An MD simulation would explicitly model the interactions between this compound and the surrounding solvent molecules. This allows for the detailed characterization of the solvation shell, including the number of water molecules hydrogen-bonded to the carboxyl and hydroxyl groups and the average lifetime of these bonds. nih.gov Furthermore, simulations at higher concentrations could be used to investigate the potential for intermolecular interactions, such as the formation of hydrogen-bonded dimers between two molecules of this compound, and to understand how this competes with solvation and intramolecular hydrogen bonding.

Coordination Chemistry and Metal Ligand Complexation with 8 Hydroxy 1 Naphthoic Acid

Synthesis and Structural Characterization of Metal Complexes

The synthesis and characterization of metal complexes are foundational activities in coordination chemistry. For 8-Hydroxy-1-naphthoic acid, this involves reacting the ligand with various metal salts to form new compounds and then using analytical techniques to determine their structure and composition.

This compound typically acts as a bidentate chelating agent. Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. In this molecule, the two donor sites are the oxygen atom of the deprotonated phenolic hydroxyl group and one of the oxygen atoms from the deprotonated carboxylate group. ekb.egasianpubs.org The proximity of these two groups on the naphthalene (B1677914) frame allows them to bind simultaneously to a metal ion, forming a stable six-membered ring structure. This mode of binding is known as bidentate chelation. orientjchem.org

The formation of an intramolecular hydrogen bond between the hydroxyl and carbonyl functions in the free 8-hydroxy-1-naphthoyl compounds is a strong indicator of this chelating capability. rsc.org Upon complexation, the proton of the hydroxyl group is displaced by the metal ion, which then coordinates to both the phenolic and carboxylic oxygens. ekb.eg This behavior is analogous to that of the well-studied chelating agent 8-hydroxyquinoline (B1678124) (oxine), which also features donor atoms in a similar spatial arrangement and is known to be a potent metal ion chelator. scirp.orgnih.gov

The synthesis of metal complexes with this compound can result in both binary and ternary structures.

Binary Complexes: These complexes consist of a central metal ion and one or more molecules of a single type of ligand, in this case, this compound. They are typically prepared by mixing a solution of the ligand (often in a solvent like ethanol (B145695) or a dioxane-water mixture) with an aqueous solution of a metal salt (e.g., chlorides or nitrates) in a specific molar ratio. orientjchem.orgsphinxsai.com The reaction mixture may be heated or stirred for a period to ensure the completion of the reaction, after which the solid complex precipitates and can be isolated by filtration. asianpubs.org

Ternary Complexes: These are mixed-ligand complexes that contain a central metal ion bound to two different types of ligands. For example, a ternary complex could involve a metal ion coordinated to both this compound and another ligand, such as an amino acid or a heterocyclic base like 8-hydroxyquinoline. nih.govresearchgate.net The formation of ternary complexes can proceed through either a stepwise or a simultaneous mechanism, depending on the relative stabilities of the intermediate binary complexes. ekb.egekb.eg Synthesis involves reacting the metal ion with both ligands, which can be added simultaneously or sequentially. researchgate.net

Elemental analysis is a crucial technique for verifying the composition of newly synthesized coordination compounds. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. These experimental percentages are then compared with the theoretical values calculated for the proposed chemical formula of the complex. A close agreement between the found and calculated values supports the proposed stoichiometry of the complex, including the metal-to-ligand ratio and the number of solvent molecules (e.g., water) present in the crystal lattice. sphinxsai.comnih.gov

Below is an illustrative data table showing the format of elemental analysis results for representative metal complexes, based on data for structurally similar compounds.

Proposed FormulaElementCalculated (%)Found (%)
[Co(C₁₁H₇O₃)₂]·2H₂OC55.1255.01
H3.363.45
Co12.2912.18
[Ni(C₁₁H₇O₃)₂]·2H₂OC55.1455.23
H3.363.31
Ni12.2512.34
[Cu(C₁₁H₇O₃)₂]·2H₂OC54.6054.52
H3.333.28
Cu13.1313.05

Note: The data presented in this table is illustrative for complexes of a hydroxynaphthoic acid ligand and serves to demonstrate the application of elemental analysis. The values are representative and not specific experimental results for this compound.

Thermodynamic and Kinetic Aspects of Complex Formation

Understanding the stability and formation dynamics of metal complexes is essential for predicting their behavior in solution. This involves determining the stoichiometry of the complexes and quantifying their stability constants.

The stoichiometry of a complex refers to the ratio in which the ligand and metal ion combine. For bidentate ligands like this compound, common stoichiometries are 1:1 (ML) and 1:2 (ML₂), where one or two ligand molecules bind to a single metal ion. rjpbcs.com The stability of these complexes in solution is described by their stability constant (or formation constant), K. A larger stability constant indicates a more stable complex and a stronger metal-ligand interaction. researchgate.net

These constants are determined under specific conditions of temperature and ionic strength. ekb.eg For divalent transition metals, the stability of complexes with ligands involving oxygen donor atoms often follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ekb.egekb.eg This trend relates to the decreasing ionic radii and increasing ligand field stabilization energy across the series.

The table below provides representative stability constant data for binary complexes of various divalent metal ions with a hydroxynaphthoic acid ligand, determined in a 50% dioxane-water mixture at 25°C.

Metal Ionlog K₁ (1:1 Complex)log K₂ (1:2 Complex)
Cu²⁺8.156.78
Ni²⁺6.205.11
Co²⁺6.054.95
Mn²⁺5.304.24

Note: This table is based on data for 2-Hydroxy-1-naphthoic acid and is presented to illustrate typical stability constant values and trends for this class of ligands. ekb.eg

Potentiometric titration is a widely used and accurate technique for determining the stability constants of metal complexes in solution. hakon-art.com The method involves monitoring the pH (or potential) of a solution containing the ligand and metal ion as a standard solution of a strong base (like NaOH) is added incrementally. rjpbcs.com

The procedure, often based on the Calvin-Bjerrum method as modified by Irving and Rossotti, typically involves three separate titrations conducted at constant temperature and ionic strength:

Titration of free acid (e.g., HNO₃) to determine the concentration of H⁺ ions.

Titration of the free acid plus the ligand to determine the proton-ligand stability constants (pKa values) of the ligand.

Titration of the free acid plus the ligand and the metal salt to determine the metal-ligand stability constants. rjpbcs.comasianpubs.org

During the third titration, the metal ions compete with protons (H⁺) for the ligand's coordination sites. The release of protons upon complex formation causes the titration curve for the metal-ligand system to be displaced to lower pH values compared to the curve for the free ligand. rjpbcs.com By analyzing the differences between these curves, one can calculate the average number of ligands bound per metal ion (the formation function, ñ) and the concentration of the free ligand (pL). The stability constants (log K) are then determined from the formation curve, which is a plot of ñ versus pL. asianpubs.org

Influence of Metal Ion Properties on Complexation Affinity (e.g., Irving-Williams Series)

The stability of metal complexes with this compound is significantly influenced by the properties of the central metal ion. A key principle governing this relationship is the Irving-Williams series, which describes the relative stabilities of complexes formed by divalent first-row transition metal ions. ekb.eg For this compound, the stability of its complexes with these metal ions follows the established order: Mn(II) < Co(II) < Ni(II) < Cu(II). ekb.eg This trend is largely independent of the specific nature of the ligand. ekb.eg

Several factors contribute to this observed order of stability. Firstly, there is a general decrease in ionic radius across the period from Mn(II) to Cu(II), which leads to stronger electrostatic interactions with the ligand and thus greater complex stability. Secondly, the ligand field stabilization energy (LFSE) increases from Mn(II) to Ni(II), further enhancing the stability of the complexes. While the LFSE for Cu(II) is less than that for Ni(II), octahedral Cu(II) complexes are subject to the Jahn-Teller effect, which provides additional stabilization. ekb.eg

The increasing electronegativity of the metal ions across the series also plays a role. As the electronegativity of the metal ion increases, the metal-ligand bond gains more covalent character, leading to a more stable chelate. ekb.eg Furthermore, the second ionization potential of the metal ions shows a linear correlation with the stability constants of the complexes formed with this compound. ekb.eg

Relative Stability of Divalent Metal Ion Complexes with this compound
Metal IonRelative Stability
Mn(II)Least Stable
Co(II)More Stable than Mn(II)
Ni(II)More Stable than Co(II)
Cu(II)Most Stable

Advanced Structural Elucidation of Coordination Compounds

X-ray Crystallography of Metal Chelates

Crystallographic Data for Selected Metal Complexes of Naphthoic Acid Derivatives
ComplexCrystal SystemSpace GroupCoordination Geometry
[Pt(hna)(PPh3)2]Not specifiedNot specifiedSquare-planar
diaquo-di(2-hydroxy-1-naphthoate)-cadmium(II)MonoclinicC2Not specified

Electronic Absorption and Magnetic Properties of Complexes

The electronic absorption spectra and magnetic properties of metal complexes of this compound provide valuable insights into their electronic structure and bonding. The electronic spectra of these complexes typically exhibit bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions and charge-transfer bands involving the metal ion. ekb.egresearchgate.net

For instance, in transition metal complexes, the d-d transitions are often weak and appear in the visible region of the spectrum, providing information about the geometry of the complex and the ligand field splitting. Charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are generally more intense and can also provide structural information. ekb.eg

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the metal center, which in turn helps to elucidate the geometry and the nature of the metal-ligand bonding. Complexes can be paramagnetic, indicating the presence of unpaired electrons, or diamagnetic, where all electrons are paired. For example, a distorted tetrahedral geometry around a metal ion would result in paramagnetic properties. ekb.eg

Illustrative Electronic and Magnetic Properties of Transition Metal Complexes
Metal IonTypical GeometryMagnetic PropertyExpected Electronic Transitions
Cu(II)Square-planar/Distorted OctahedralParamagneticd-d, LMCT
Ni(II)Octahedral/Square-planarParamagneticd-d, LMCT
Co(II)Octahedral/TetrahedralParamagneticd-d, LMCT
Zn(II)Tetrahedral/OctahedralDiamagneticLMCT

Electrochemical Behavior of this compound and Its Metal Complexes

The electrochemical behavior of this compound and its metal complexes can be investigated using techniques such as cyclic voltammetry. This method provides information on the redox properties of the compounds, including the potentials at which oxidation and reduction occur.

Studies on related compounds, such as 2-hydroxy-1,4-naphthoquinone, have shown that these molecules can undergo redox processes. jlu.edu.cnresearchgate.net In aprotic media, these compounds can exhibit multiple redox peaks in their cyclic voltammograms, corresponding to successive electron transfer steps. jlu.edu.cnresearchgate.net The electrochemical behavior of metal complexes of this compound is expected to involve both ligand-centered and metal-centered redox processes. The coordination of the metal ion can shift the redox potentials of the ligand and introduce new redox waves corresponding to the M(n)/M(n-1) couple. The nature of these processes, whether reversible, quasi-reversible, or irreversible, provides insights into the stability of the different oxidation states of the complex. scielo.br

Expected Electrochemical Data from Cyclic Voltammetry
CompoundExpected Redox ProcessTypical Potential Range (vs. Ag/AgCl)Nature of Process
This compoundLigand-based oxidation/reductionVariableIrreversible/Quasi-reversible
Transition Metal ComplexMetal-centered (e.g., M(II)/M(I))-1.0 to +1.0 VQuasi-reversible/Reversible
Transition Metal ComplexLigand-centered (shifted)VariableIrreversible/Quasi-reversible

Supramolecular Chemistry and Crystal Engineering of 8 Hydroxy 1 Naphthoic Acid Systems

Principles of Self-Assembly in Solution and Solid State

The self-assembly of 8-hydroxy-1-naphthoic acid is fundamentally controlled by the interplay between a persistent intramolecular hydrogen bond and various intermolecular non-covalent interactions. The peri-disubstitution forces the hydroxyl and carboxyl groups into a conformation that promotes the formation of a stable six-membered ring through an O-H···O=C hydrogen bond.

In the solid state , this robust intramolecular interaction means that the primary building block for any supramolecular assembly is the molecule itself, already locked in a specific conformation. The formation of a crystal lattice then depends on weaker, secondary intermolecular forces. Unlike other carboxylic acids that readily form intermolecular hydrogen-bonded dimers, this compound's primary hydrogen bonding capacity is internally saturated. Therefore, its self-assembly in the solid state is heavily reliant on other interactions, such as π-π stacking of the naphthalene (B1677914) rings and weaker C-H···O hydrogen bonds, to build a stable three-dimensional structure.

In solution , the behavior is highly dependent on the solvent environment. In non-polar, aprotic solvents, the intramolecular hydrogen bond is expected to be highly stable, leading to the compound existing primarily as discrete, monomeric species. In more polar, protic solvents, there is potential for the solvent molecules to compete for the hydrogen bonding sites, which could disrupt the intramolecular bond and allow for the formation of intermolecular aggregates. The process of aggregation in solution is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking, which can lead to the formation of well-defined supramolecular structures. The balance between hydrophilic and hydrophobic parts of the molecule and the nature of the solvent are critical factors in determining the extent and nature of aggregation.

Design and Characterization of Cocrystalline Systems

Crystal engineering provides a powerful strategy to modulate the physicochemical properties of a molecule by incorporating it into a multi-component crystal, or cocrystal. Hydroxynaphthoic acids are recognized as valuable building blocks in the preparation of cocrystals and pharmaceutical salts. The design of cocrystalline systems involving this compound leverages its specific hydrogen bonding capabilities and aromatic structure to form novel supramolecular architectures with desired properties.

Supramolecular synthons are robust and predictable non-covalent interactions that act as the "glue" in crystal engineering. For this compound, the dominant synthon is the intramolecular S(6) motif formed by the peri-positioned hydroxyl and carboxyl groups.

In a cocrystal, this intramolecular bond competes with the formation of intermolecular synthons between the acid and a coformer molecule. The success of cocrystallization often relies on the formation of heterosynthons (interactions between different molecules) that are energetically competitive with or more favorable than the homosynthons (interactions between identical molecules) of the starting materials.

Common supramolecular heterosynthons that this compound could form include:

Acid-Pyridine Synthon: A strong and reliable O-H···N hydrogen bond between the carboxylic acid and a nitrogen atom of a pyridine-containing coformer.

Acid-Amide Synthon: A hydrogen bond network formed between the carboxylic acid and an amide functional group.

The formation of these intermolecular synthons would likely require a disruption or significant distortion of the intramolecular hydrogen bond, a process that is energetically demanding. Therefore, successful coformers are typically those with strong hydrogen bond acceptor sites capable of competing effectively. For example, studies on the isomeric 1-hydroxy-2-naphthoic acid have shown the formation of cocrystals with various coformers like pyrazinecarboxamide, where both acid-acid and amide-amide homosynthons were observed.

π-π Stacking: The planar naphthalene rings have a strong tendency to stack in a face-to-face or offset manner. These interactions are crucial for organizing the molecules into columns or layers within the crystal lattice, contributing significantly to the cohesive energy of the crystal.

C-H···O Interactions: The aromatic C-H groups on the naphthalene ring can act as weak hydrogen bond donors, forming C-H···O interactions with the carbonyl oxygen of the carboxylic acid or with acceptor sites on the coformer molecule. These numerous, albeit weak, interactions provide substantial stabilization to the three-dimensional crystal packing.

C-H···π Interactions: In these interactions, an aromatic C-H group can interact with the electron-rich face of a neighboring naphthalene ring, further guiding the precise geometry of the molecular arrangement.

The collective contribution of these weak forces is essential for the formation of dense, stable crystal structures and plays a key role in determining the final crystal packing arrangement.

The final crystal structure of this compound or its cocrystals is a result of the system achieving a thermodynamic minimum by optimizing all available strong and weak non-covalent interactions. The analysis of crystal packing reveals how the fundamental synthons and weaker interactions assemble to create the macroscopic crystal.

Polymorphism , the ability of a compound to exist in two or more different crystal structures, is a critical consideration in crystal engineering. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The search for polymorphs is often complex, with new forms sometimes appearing unexpectedly during cocrystallization experiments.

A pertinent example is found in the isomer, 1-hydroxy-2-naphthoic acid. A new, more stable polymorph was discovered during attempts to form cocrystals. This finding underscores that the energetic landscape of solid forms for hydroxynaphthoic acids can be complex, and subtle changes in crystallization conditions can lead to different packing arrangements and, consequently, different polymorphs. While specific polymorphs of this compound are not detailed in the literature, the behavior of its isomers suggests that it is a potential candidate for polymorphic behavior.

Solution-Phase Aggregation and Host-Guest Interactions

The behavior of this compound in solution extends beyond simple dissolution to include complex phenomena such as self-aggregation and participation in host-guest chemistry.

Solution-Phase Aggregation refers to the spontaneous self-assembly of molecules in solution to form larger, ordered structures known as aggregates. For this compound, significant self-aggregation would likely be favored in polar, hydrogen-bonding solvents that can disrupt the internal hydrogen bond and promote intermolecular interactions. In such environments, π-π stacking interactions between the naphthalene cores would be a primary driving force for aggregation. The formation of such aggregates can have a profound impact on the photophysical properties of the molecule.

Host-Guest Interactions are a cornerstone of supramolecular chemistry, where a larger "host" molecule forms a complex with a smaller "guest" molecule through non-covalent interactions. This compound has the potential to act as a guest molecule. Its naphthalene body can fit into the hydrophobic cavities of various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. The interactions would be driven by hydrophobic effects and van der Waals forces.

Studies on the closely related molecule 8-aniline-1-naphthalene sulfonic acid (1,8-ANS) demonstrate this principle effectively. 1,8-ANS has been shown to form stable 1:1 host-guest complexes with macrocyclic hosts, with binding driven by hydrogen bonding and interactions involving the naphthalene core. Similarly, the hydroxyl and carboxyl groups of this compound could provide specific hydrogen bonding sites to anchor it within a suitable host.

Furthermore, the 1,8-disubstituted naphthalene framework itself can be used as a building block for constructing larger host systems. For example, 1,8-dihydroxy naphthalene has been used to self-assemble with other components to create stable host complexes capable of encapsulating aromatic hydrocarbon guests. This suggests a similar potential for derivatives of this compound in the design of new supramolecular hosts.

Fundamental Chemical Applications and Future Research Directions

8-Hydroxy-1-naphthoic Acid as a Core Building Block in Organic Synthesis

This compound serves as a valuable and structurally significant building block in the field of organic synthesis. Its rigid naphthalene (B1677914) core, coupled with the unique peri-positioning of the hydroxyl and carboxylic acid functional groups, allows for specific and predictable reactivity. This arrangement facilitates intramolecular cyclization to form a stable six-membered lactone, known as naphtho[1,8-bc]pyran-2-one. This lactone and the parent acid itself are key precursors for the construction of more elaborate molecular structures.

The rigid framework of this compound makes it an ideal starting material for synthesizing complex, fused-ring polycyclic aromatic hydrocarbons (PAHs). The lactone derivative, naphtho[1,8-bc]pyran-2-one, is particularly important in this context. This core can be elaborated upon through various modern synthetic methodologies, including transition-metal-catalyzed C-H activation and annulation reactions.

Recent research has demonstrated that related benzoylacetonitriles can undergo Rh(III)-catalyzed twofold C-H activation and annulation with coupling partners like sulfoxonium ylides to construct the naphtho[1,8-bc]pyran skeleton. snnu.edu.cn This strategy provides a step-economic and efficient route to these fluorescent polycyclic systems under relatively mild conditions. snnu.edu.cn The general approach highlights the utility of the naphthalene framework in directing the formation of additional fused rings.

Furthermore, heteroatom-containing analogues, such as naphtho[1,8-bc]thiopyran-2,3-dione, have been synthesized and used in condensation reactions with benzo[b]thiophen-3(2H)-one to produce complex dye molecules, indicating the versatility of this structural motif in creating larger, conjugated systems. These synthetic strategies underscore the role of the 8-substituted-1-naphthoic acid core as a foundational element for accessing a variety of complex and functionally diverse PAHs.

Table 1: Examples of Polycyclic Systems Derived from Naphtho[1,8-bc] Cores

Precursor TypeReaction TypeResulting ArchitectureKey Features
BenzoylacetonitrilesRh(III)-Catalyzed C-H Activation/AnnulationNaphtho[1,8-bc]pyransStep-economic synthesis, fluorescent properties. snnu.edu.cn
Naphtho[1,8-bc]thiopyran-2,3-dioneCondensation ReactionThioindigo-type DyesFormation of complex, conjugated dye molecules.
NaphtholsRu(II)- or Rh(III)-Catalyzed Oxidative CouplingSubstituted [1,8-bc]pyransStraightforward access to the core skeleton from naphthols and alkynes. snnu.edu.cn

Fundamental Catalytic Studies Involving this compound Derivatives

The unique structural features of this compound, specifically the proximate acidic and hydrogen-bond-donating groups, suggest significant potential for its derivatives in catalysis. While dedicated studies are still emerging, the foundational principles of organometallic catalysis and organocatalysis provide a framework for exploring these future applications.

In organometallic catalysis, ligands play a crucial role in modulating the reactivity, selectivity, and stability of a metal center. Derivatives of this compound possess both a carboxylate and a hydroxyl group, which can act as coordination sites for transition metals. Although research into their specific use as spectator ligands is not extensive, the carboxylate moiety is well-established as an effective directing group in transition-metal-catalyzed C–H functionalization reactions. rsc.orgresearchgate.net

The carboxyl group can coordinate to a metal center (e.g., palladium) and position it in close proximity to a specific C–H bond, facilitating its activation and subsequent functionalization. rsc.org This principle has been widely applied to benzoic acids and, by extension, is applicable to naphthoic acids. diva-portal.org For instance, in iridium-catalyzed C-H functionalization, the carboxylate of 1-naphthoic acid directs selective activation at the ortho (2-position) C-H bond. diva-portal.org While this involves transient coordination to direct a reaction rather than serving as a permanent ligand, it demonstrates the strong interaction between the carboxyl group and metal centers.

Future research could focus on designing chiral derivatives of this compound to serve as bidentate ligands for asymmetric catalysis. The combination of a hard oxygen donor from the hydroxyl group and the carboxylate could create a stable chelate ring with a metal, forming a well-defined chiral environment for enantioselective transformations.

Table 2: Potential Roles of this compound Derivatives in Organometallic Catalysis

Potential RoleFunctional Group(s) InvolvedMetal Center ExamplesPotential Applications
Directing GroupCarboxylatePalladium (Pd), Rhodium (Rh), Iridium (Ir)Site-selective C-H functionalization (e.g., arylation, olefination). rsc.orgdiva-portal.orgbohrium.com
Bidentate LigandHydroxyl and CarboxylatePalladium (Pd), Copper (Cu), Ruthenium (Ru)Asymmetric cross-coupling, hydrogenation, or oxidation reactions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions without the need for metal centers. A key strategy in this field is bifunctional catalysis, where a single catalyst possesses two distinct functional groups—typically a Brønsted acid/base and a hydrogen-bond donor/acceptor—that work in concert to activate both the nucleophile and the electrophile. beilstein-journals.orgrsc.org

This compound is an intrinsically bifunctional molecule. It contains a Brønsted acidic carboxylic acid group and a hydrogen-bond-donating hydroxyl group held in a rigid, pre-organized orientation. This arrangement is ideal for bifunctional organocatalysis. The carboxylic acid could activate an electrophile (e.g., an imine or carbonyl) via protonation, while the adjacent hydroxyl group could simultaneously activate a nucleophile through hydrogen bonding, orienting it for attack. This dual activation can lower the transition state energy and impart stereocontrol in asymmetric reactions if a chiral backbone is introduced.

While specific studies employing this compound itself as an organocatalyst are not yet prominent in the literature, its structure embodies the core principles of successful bifunctional catalysts like those based on (thio)urea and amino groups. beilstein-journals.orgrsc.org Future research directions could involve the synthesis of chiral derivatives and their application in asymmetric transformations such as Michael additions, aldol (B89426) reactions, or Mannich reactions, where dual activation is known to be highly effective. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-Hydroxy-1-naphthoic acid in laboratory settings?

  • Methodological Answer : Always handle the compound in a well-ventilated fume hood with appropriate PPE, including nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to its irritant properties (Category 2 skin/eye hazard). Store in a cool, dry, dark location in tightly sealed containers to prevent degradation. Conduct regular inspections for container integrity, especially after long-term storage. Emergency procedures include rinsing affected skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. How can researchers synthesize 8-Hydroxy-1-naphthoyl derivatives for structural studies?

  • Methodological Answer : The lactone form of this compound reacts with nucleophiles (e.g., amines, alcohols) under mild acidic or basic conditions to form derivatives. For example, refluxing the lactone with aniline in ethanol yields an 8-hydroxy-1-naphthoylanilide. Monitor reactions via TLC and purify products using column chromatography with silica gel. Intramolecular hydrogen bonding between the hydroxy and carbonyl groups may influence reaction kinetics, requiring solvent optimization (e.g., non-polar solvents for enhanced stability) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds in this compound derivatives affect spectral interpretation?

  • Methodological Answer : The intramolecular hydrogen bond between the hydroxy and carbonyl groups in non-basic solvents (e.g., chloroform, hexane) stabilizes the planar structure, leading to distinct UV-Vis absorption bands (e.g., λmax shifts between 320–350 nm). In polar protic solvents (e.g., methanol), hydrogen bonding with the solvent disrupts this interaction, altering spectral profiles. Use solvent-dependent UV-Vis, FTIR (C=O stretch ~1680 cm⁻¹), and NMR (downfield OH proton at δ 12–14 ppm) to validate structural configurations. Always compare experimental data with computational models (DFT calculations) to resolve ambiguities .

Q. What experimental approaches can resolve contradictions in microbial degradation pathways of hydroxy-naphthoic acids?

  • Methodological Answer : Strain-specific enzymatic pathways may lead to conflicting degradation data. For example, Burkholderia sp. BC1 metabolizes 2-Hydroxy-1-naphthoic acid via a non-oxidative decarboxylase to 2-naphthol, while Pseudomonas strains degrade phenanthrene-derived 1-hydroxy-2-naphthoic acid via catechol 2,3-dioxygenase. To reconcile discrepancies:

  • Perform enzyme assays (e.g., oxygen uptake studies, HPLC analysis of intermediates).
  • Use RT-qPCR to quantify pathway-specific gene expression (e.g., nag vs. phn operons).
  • Cross-reference metabolic intermediates (e.g., gentisic acid, salicylic acid) using GC-MS or LC-HRMS .

Q. How can researchers design experiments to study the environmental persistence of this compound?

  • Methodological Answer : Conduct microcosm studies with soil/water samples under controlled aerobic/anaerobic conditions. Monitor degradation via:

  • Chemical Analysis : Quantify residual compound and metabolites using HPLC-DAD or UPLC-MS/MS.
  • Microbial Activity : Isolate and identify degraders via 16S rRNA sequencing; assess enzymatic activity (e.g., dioxygenase assays).
  • Ecotoxicology : Evaluate bioaccumulation potential using log Kow values and soil adsorption coefficients (Kd). Note that the compound’s low water solubility (<1 mg/L) may limit bioavailability, requiring surfactant-enhanced remediation trials .

Data Analysis and Contradiction Management

Q. What strategies mitigate inconsistencies in spectroscopic data for hydroxy-naphthoic acid derivatives?

  • Methodological Answer :

  • Solvent Effects : Compare spectra across solvents (e.g., DMSO, CDCl₃) to identify hydrogen bonding artifacts.
  • Temperature Control : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Crystallography : Resolve ambiguous structures via single-crystal X-ray diffraction.
  • Reproducibility : Standardize sample preparation (e.g., drying conditions, purity >97% by HPLC) to minimize batch variability .

Q. How do researchers differentiate between abiotic and biotic degradation mechanisms in environmental samples?

  • Methodological Answer :

  • Sterile Controls : Autoclave samples to eliminate microbial activity; compare degradation rates with live samples.
  • Isotope Tracing : Use ¹⁴C-labeled this compound to track mineralization (¹⁴CO₂ evolution).
  • Enzyme Inhibition : Add metabolic inhibitors (e.g., sodium azide for prokaryotes) to isolate abiotic pathways (e.g., photolysis, hydrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.